N,N'-Disuccinimidyl carbonate
Description
Historical Context and Evolution of Carbonate-Based Coupling Reagents
The development of carbonate-based coupling reagents has been driven by the need for efficient and mild methods for forming critical chemical bonds, such as amides and carbamates, in the synthesis of complex molecules like peptides. Historically, hazardous reagents like phosgene (B1210022) were used for such transformations. The evolution of safer and more selective reagents led to the development of compounds like N,N'-carbonyldiimidazole (CDI) and, subsequently, N,N'-Disuccinimidyl carbonate. wikipedia.orgbachem.com DSC was first synthesized in 1979. wikipedia.org The synthesis of DSC from N-hydroxysuccinimide and triphosgene (B27547), a safer solid alternative to phosgene, represented a significant advancement. researchgate.net This development provided a more convenient and less toxic route to a highly effective coupling reagent. researchgate.net Over the years, the field has seen the introduction of various other carbonate-based reagents, including oxime-based carbonates, each aiming to improve reaction efficiency, reduce side reactions, and enhance safety. mdpi.com
Conceptual Framework of DSC's Role as a Phosgene Analogue and Activating Agent
This compound serves as a synthetic equivalent or analogue to phosgene. biosynth.comindiamart.comwikipedia.org Phosgene is a highly reactive but also highly toxic gas, making its handling difficult and dangerous. DSC provides a safer, solid alternative for introducing a carbonyl group. wikipedia.orgresearchgate.net Its mechanism of action involves the activation of various functional groups.
As an activating agent, DSC's utility stems from the two N-hydroxysuccinimide (NHS) groups attached to a central carbonyl. creative-biolabs.com NHS is a well-known good leaving group, making the carbonyl carbon of DSC highly susceptible to nucleophilic attack. wikipedia.org When DSC reacts with a nucleophile, such as an alcohol or a carboxylic acid, one of the NHS groups is displaced, forming an activated intermediate. For example, with an alcohol, it forms a mixed succinimide (B58015) carbonate. nih.gov This intermediate is then highly reactive towards a second nucleophile, such as an amine, leading to the formation of a stable carbamate (B1207046), amide, or urea (B33335) linkage. highfine.com This two-step process, often performed in one pot, allows for the efficient coupling of different molecules under mild conditions.
Significance of DSC in Facilitating Carbonyl Insertions and Active Ester Formation
A key application of this compound is in the formation of active esters, particularly N-hydroxysuccinimide (NHS) esters. guidechem.comgoogle.com When DSC reacts with a carboxylic acid in the presence of a base, it readily forms an NHS-activated ester with the release of carbon dioxide. wikipedia.org These NHS esters are stable enough to be isolated but sufficiently reactive to couple efficiently with primary amines to form stable amide bonds. guidechem.comresearchgate.net This method is widely used in peptide synthesis because it proceeds with minimal racemization, preserving the chiral integrity of the amino acids. wikipedia.orgchemdad.com
Furthermore, DSC is instrumental in carbonyl insertion reactions, where a carbonyl group is introduced between two nucleophiles. google.com For instance, it can react with two amine groups to form a urea, or with an amine and an alcohol to form a carbamate. biosynth.comgoogle.com This capability is particularly valuable in the synthesis of various heterocyclic compounds and in bioconjugation, where proteins and other biomolecules are linked together. wikipedia.orgguidechem.com The reaction of DSC with alcohols to form mixed carbonates, which can then react with amines, is a well-established method for synthesizing carbamates. researchgate.netnih.gov
Scope and Applicability Across Diverse Synthetic Transformations
The versatility of this compound is evident in its broad range of applications in synthetic chemistry. highfine.comenamine.net
Peptide Synthesis : DSC is a valuable reagent for preparing N-succinimidyl esters of N-protected amino acids, which are crucial intermediates in peptide synthesis. guidechem.comchemdad.com It serves as an alternative to other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comresearchgate.net
Carbamate and Urea Synthesis : DSC is widely used for the synthesis of carbamates from alcohols and amines, and for the creation of ureas from amines. biosynth.comsigmaaldrich.com This is significant in medicinal chemistry for synthesizing biologically active molecules. smolecule.com For example, it has been used in the synthesis of the HIV drug darunavir. highfine.com
Bioconjugation : DSC is employed to link biomolecules, such as proteins and peptides, to other molecules or surfaces. guidechem.com This includes the PEGylation of proteins, where polyethylene (B3416737) glycol chains are attached to improve therapeutic properties. wikipedia.org It is also used to activate surfaces, like polymer brushes, for the covalent attachment of proteins. biosynth.comsigmaaldrich.com
Polymer Chemistry : DSC finds application in the post-functionalization of polymers, such as poly(2-hydroxyethyl methacrylate) polymer brushes, to introduce primary amine-containing molecules. biosynth.comsigmaaldrich.com
Heterocyclic Synthesis : The ability of DSC to act as a carbonyl group donor makes it useful in the synthesis of various heterocyclic structures, such as benzimidazolones. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₇ | guidechem.comthermofisher.com |
| Molecular Weight | 256.17 g/mol | indiamart.comfujifilm.com |
| Appearance | White to slightly yellow crystalline powder | guidechem.comchemdad.com |
| Melting Point | 190 °C (decomposes) | sigmaaldrich.com |
| Solubility | Sparingly soluble in water; Soluble in acetonitrile (B52724), DMF, and DMSO | highfine.comwikipedia.orgguidechem.com |
| CAS Number | 74124-79-1 | indiamart.comguidechem.com |
Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Dichloromethane (B109758) | 2 | highfine.com |
| Acetone | 14 | highfine.com |
| Acetonitrile | 34 | highfine.com |
| Tetrahydrofuran (B95107) | 3 | highfine.com |
| Ethyl acetate | 4 | highfine.com |
| Isopropyl alcohol | 2 | highfine.com |
| DMF | 88 | highfine.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxysuccinimide |
| N,N'-carbonyldiimidazole |
| Triphosgene |
| Dicyclohexylcarbodiimide |
| Poly(2-hydroxyethyl methacrylate) |
| Darunavir |
| Polyethylene glycol |
| Phosgene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXSUNOLOJMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225080 | |
| Record name | Di(succinimido) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-79-1 | |
| Record name | Disuccinimidyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(succinimido) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(succinimido) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(succinimido) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N,n Disuccinimidyl Carbonate
Preparation from N-Hydroxysuccinimide and Phosgene (B1210022) Derivatives
The fundamental approach to synthesizing DSC involves the reaction of N-Hydroxysuccinimide with phosgene or phosgene-equivalents. tandfonline.com Phosgene, while effective, is a highly toxic gas, which has prompted the development of methods using safer, solid phosgene substitutes. nih.gov These reactions typically generate hydrogen chloride (HCl) as a byproduct, necessitating the use of a base or acid scavenger to drive the reaction to completion and prevent unwanted side reactions. tandfonline.com Early methods reported by Ogura et al. involved silylating HOSu with agents like trimethylsilyldiethylamine (TMS-DEA) or hexamethyldisilazane (B44280) (HMDS) before reacting it with phosgene in tetrahydrofuran (B95107) (THF). tandfonline.com In this process, the silylating agents also served as bases to neutralize the liberated HCl. tandfonline.com
To circumvent the significant hazards associated with using phosgene gas, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), has been widely adopted as a safer substitute. researchgate.net Triphosgene is a stable, crystalline solid that serves as a convenient source of phosgene in situ, making it more suitable for both laboratory and industrial-scale synthesis. researchgate.nettandfonline.com The synthesis of DSC is effectively achieved by reacting N-hydroxysuccinimide with triphosgene. researchgate.netsemanticscholar.org This approach has become a preferred method due to its improved safety profile and handling convenience compared to gaseous phosgene. researchgate.net
The increasing demand for DSC, particularly for applications in modifying proteins, necessitated the development of synthetic methods suitable for large-scale production. tandfonline.com Researchers have developed improved protocols for preparing kilogram quantities of DSC from triphosgene and N-hydroxysuccinimide. tandfonline.comtandfonline.comsemanticscholar.org One such optimized method yields DSC of high purity that does not require subsequent recrystallization, achieving a yield of 89% for an 800 g batch. tandfonline.com This advancement is significant as it streamlines the production process, making it more efficient and economical for industrial applications. tandfonline.com
The reaction between N-hydroxysuccinimide and phosgene derivatives like triphosgene liberates hydrogen chloride (HCl). tandfonline.comresearchgate.net An acid scavenger is crucial to neutralize this HCl, which would otherwise react with the starting materials or product. tandfonline.comquickcompany.in Various bases have been employed for this purpose.
Tertiary amines such as diisopropylethylamine and tributylamine (B1682462) have been used to scavenge the HCl. tandfonline.comquickcompany.in However, a significant drawback of many common tertiary amines, like triethylamine (B128534), is that their resulting hydrochloride salts are often insoluble in the organic solvents used for the reaction (e.g., THF). tandfonline.com This insolubility complicates the purification process, as it becomes difficult to separate the salt from the solid DSC product. tandfonline.com
To address this challenge, an improved method utilizes α-pinene as an efficient acid scavenger. researchgate.netresearchgate.net The α-pinene hydrochloride salt formed during the reaction is soluble in THF. researchgate.net This solubility allows for a straightforward purification where the desired product, DSC, can be easily isolated by filtration while the scavenger's salt remains in the solution, resulting in very pure DSC in good yields. researchgate.netresearchgate.net It is noted that primary and secondary amines are unsuitable as acid scavengers because they react directly with triphosgene. tandfonline.comquickcompany.in
Comparative Analysis of DSC Synthetic Routes
Several synthetic routes to N,N'-Disuccinimidyl carbonate have been developed, each with distinct advantages and disadvantages related to safety, efficiency, scalability, and product purity. The earliest methods often required the silylation of N-Hydroxysuccinimide prior to reaction with phosgene, a multi-step process. tandfonline.com
The most significant evolution in DSC synthesis has been the replacement of highly toxic phosgene gas with the solid, safer equivalent, triphosgene. researchgate.net This substitution dramatically improves the safety and handling aspects of the synthesis.
The choice of acid scavenger represents another critical point of comparison. While various tertiary amines can be used, their utility is often hampered by the formation of insoluble hydrochloride salts, which complicates product purification. tandfonline.com The use of α-pinene as an acid scavenger marks a notable improvement, as its hydrochloride salt is soluble in the reaction solvent, facilitating easy isolation of a high-purity product. researchgate.net Some processes have also been developed that proceed in the absence of an acid scavenger entirely. quickcompany.in The development of optimized, large-scale procedures that produce high-purity DSC without the need for recrystallization represents the current state-of-the-art for industrial production. tandfonline.com
The following tables provide a comparative overview of the components and outcomes of various synthetic approaches.
Table 1: Comparison of Phosgene Sources in DSC Synthesis
| Phosgene Source | Chemical Formula | Physical State | Key Characteristics |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Highly toxic and hazardous to handle. nih.gov |
Table 2: Analysis of Acid Scavengers Used in DSC Synthesis
| Acid Scavenger | Type | Key Feature/Drawback | Reference |
|---|---|---|---|
| Triethylamine | Tertiary Amine | Forms a hydrochloride salt that is insoluble in organic solvents like THF, complicating product purification. | tandfonline.com |
| Diisopropylethylamine | Tertiary Amine | Used as a base to scavenge HCl. | tandfonline.comquickcompany.in |
| Tributylamine | Tertiary Amine | Used as a base to scavenge HCl. | tandfonline.comquickcompany.in |
Table 3: Overview of Selected DSC Synthetic Methodologies
| Method | Phosgene Source | Acid Scavenger/Base | Key Features | Reported Yield |
|---|---|---|---|---|
| Ogura et al. | Phosgene | Silylating agents (e.g., TMS-DEA) | Requires pre-silylation of N-Hydroxysuccinimide. | Not specified |
| Konakahara et al. | Triphosgene | Diisopropylethylamine | Direct method without silylation. | Not specified |
| Pereira et al. | Triphosgene | Tributylamine | Developed for large-scale preparation. | 89% |
Table 4: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DSC |
| N-Hydroxysuccinimide | HOSu |
| Trichloromethyl chloroformate (Triphosgene) | |
| Hydrogen chloride | HCl |
| Tetrahydrofuran | THF |
| Trimethylsilyldiethylamine | TMS-DEA |
| Hexamethyldisilazane | HMDS |
| Diisopropylethylamine | |
| Tributylamine | |
| Triethylamine | |
| α-Pinene |
Mechanistic Investigations of N,n Disuccinimidyl Carbonate Reactivity
Mechanism of Hydroxyl Group Activation via N-Hydroxysuccinimide Ester Formation
The activation of a hydroxyl group with DSC is the initial step in a two-step process for forming linkages like carbamates. The mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbonyl carbon of DSC. This attack results in the displacement of one of the N-hydroxysuccinimide (NHS) groups, which is a proficient leaving group. The product of this initial reaction is a reactive intermediate known as a mixed succinimidyl carbonate or an N-hydroxysuccinimide (NHS) ester of the alcohol. researchgate.net This intermediate is an "active ester" where the alcohol is now "activated" and primed for subsequent reactions with other nucleophiles. researchgate.netnih.gov
Formation of Active Mixed Carbonates and Subsequent Nucleophilic Reactions
Following the activation of a hydroxyl group, a stable but highly reactive mixed carbonate intermediate is formed. nih.gov This intermediate is key to DSC's utility in coupling reactions. nih.gov The succinimidyl group in this mixed carbonate is electron-withdrawing, which further enhances the electrophilicity of the newly formed carbonate's carbonyl carbon. sci-hub.ru Consequently, this intermediate is highly susceptible to a second nucleophilic attack. When a nucleophile, such as a primary or secondary amine, is introduced, it readily attacks this activated carbonyl carbon. This leads to the displacement of the second NHS moiety and the formation of a stable covalent bond, such as a carbamate (B1207046) linkage. nih.gov These mixed carbonate intermediates are often stable enough to be isolated, chromatographed, and stored for extended periods. nih.gov
Organic bases, particularly tertiary amines like triethylamine (B128534) (TEA) and N,N'-diisopropylethylamine (DIPEA), play a critical role in facilitating reactions involving DSC. sci-hub.ru Their primary function is to act as a proton scavenger. In the activation of alcohols or carboxylic acids, the base deprotonates the hydroxyl or carboxyl group, respectively. This generates a more potent nucleophile (an alkoxide or carboxylate anion) that can more effectively attack the carbonyl carbon of DSC.
Furthermore, these bases neutralize any acidic byproducts generated during the reaction, preventing them from interfering with the desired reaction pathway. sci-hub.ru For instance, in the reaction between an alcohol and DSC, the presence of a base like triethylamine is essential for the formation of the mixed succinimide (B58015) carbonate. nih.govbch.ro The base ensures the reaction proceeds efficiently under mild conditions, typically at room temperature. nih.govtandfonline.com
The choice of solvent significantly impacts the efficiency of DSC-mediated reactions by influencing the solubility of the reagent and the stability and reactivity of intermediates. highfine.comnih.gov DSC exhibits varied solubility across common organic solvents, a critical factor for optimizing reaction conditions. highfine.comnbinno.com
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent solvents for DSC, while its solubility is lower in solvents like dichloromethane (B109758) and ethyl acetate. highfine.comresearchgate.netnih.gov Acetonitrile (B52724) is frequently used and is effective for the formation of mixed carbonates, allowing reactions to complete faster than in less polar solvents like methylene (B1212753) chloride. nih.gov For example, the formation of a specific mixed carbonate was complete within 4 hours in acetonitrile at room temperature, whereas it required 12 hours in methylene chloride. nih.gov The selection of an appropriate solvent is therefore crucial for achieving optimal reaction rates and yields. nbinno.com
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran (B95107) | 3 |
| Ethyl acetate | 4 |
| Isopropyl alcohol | 2 |
| DMF | 88 |
| DMSO | >250 |
Pathways for Amide, Urea (B33335), and Carbamate Linkage Formation
DSC is a key reagent for synthesizing three important functional linkages: carbamates, amides, and ureas. biosynth.com
Carbamate Formation : This is typically achieved through the two-step process described previously. First, an alcohol reacts with DSC in the presence of a base to form a stable mixed succinimidyl carbonate. nih.govnih.gov This activated intermediate is then reacted with a primary or secondary amine, which displaces the NHS group to yield the final carbamate product. nih.govnih.gov This method is effective for a wide range of primary and sterically hindered secondary alcohols. nih.govnih.gov
Amide Formation : The synthesis of amides using DSC proceeds via a different but related pathway. In this case, DSC is used to activate a carboxylic acid. researchgate.net In the presence of a base, the carboxylate anion attacks DSC, forming an N-hydroxysuccinimide (NHS) active ester and releasing carbon dioxide and a second equivalent of NHS. tandfonline.comwikidot.com This highly reactive NHS ester is not typically isolated but is reacted in situ with an amine to form a stable amide bond. wikidot.com This process is widely used in peptide synthesis because it proceeds under mild conditions with minimal racemization.
Urea Formation : Ureas are formed when DSC reacts with amines. sci-hub.ru The reaction can proceed through the formation of an activated succinimidyl carbamate intermediate after the initial reaction of DSC with one equivalent of an amine. sci-hub.ruresearchgate.net This intermediate then reacts with a second equivalent of an amine to form the final urea derivative. sci-hub.ru This method allows for the synthesis of both symmetrical and unsymmetrical ureas and is a valuable alternative to using phosgene (B1210022). sci-hub.runih.gov
| Linkage Type | Step 1: Activation | Step 2: Coupling | Key Intermediate |
|---|---|---|---|
| Carbamate | Alcohol + DSC + Base | Intermediate + Amine | Mixed Succinimidyl Carbonate |
| Amide | Carboxylic Acid + DSC + Base | Intermediate + Amine | N-Hydroxysuccinimide (NHS) Ester |
| Urea | Amine + DSC | Intermediate + Amine | Succinimido Carbamate |
Decomposition Pathways in Aqueous and Non-Aqueous Environments
The stability of N,N'-Disuccinimidyl carbonate is highly dependent on the environment.
Aqueous Environments : DSC is sensitive to moisture and undergoes rapid hydrolysis in aqueous solutions. highfine.com The decomposition pathway involves the attack of water on the carbonyl carbon, leading to the release of two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide. highfine.com This hydrolysis is a competing reaction in bioconjugation applications performed in aqueous buffers and can significantly reduce coupling efficiency. The half-life of DSC in pure water is reported to be less than 10 minutes.
Non-Aqueous Environments : In anhydrous organic solvents, DSC is considerably more stable, particularly when stored under refrigeration. sci-hub.ruenamine.net However, it remains sensitive to atmospheric moisture, and handling requires anhydrous conditions to prevent premature degradation. highfine.com The mixed carbonate intermediates formed from the reaction of DSC with alcohols are noted to be quite stable and can often be purified and stored for months under refrigeration. nih.gov The primary concern in non-aqueous environments is the introduction of water, which will initiate the hydrolytic decomposition pathway. highfine.com
Applications of N,n Disuccinimidyl Carbonate in Organic Synthesis
Efficient Carbamate (B1207046) Synthesis
DSC is a highly effective reagent for the alkoxycarbonylation of amines, a critical transformation in medicinal chemistry. nih.govnih.gov The general method involves the reaction of an alcohol with DSC to form a mixed succinimide (B58015) carbonate intermediate. nih.gov This stable but reactive intermediate subsequently reacts with an amine to furnish the desired carbamate derivative, releasing N-hydroxysuccinimide as a water-soluble byproduct. nih.govwikidot.com
DSC provides a mild and efficient pathway for the synthesis of a wide array of carbamates from diverse starting materials. nih.gov The methodology is particularly advantageous for its effectiveness with both primary and sterically hindered secondary alcohols. nih.govsigmaaldrich.com The reaction typically proceeds by first activating the alcohol with DSC in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). nih.gov The resulting mixed carbonate is stable enough to be isolated but is often used directly in the next step. nih.gov Subsequent addition of a primary or secondary amine leads to the formation of the carbamate in high yields. nih.gov
This procedure has been successfully applied to a variety of alcohols, demonstrating its broad scope. nih.gov For example, structurally diverse carbamates have been synthesized with yields generally ranging from 65% to 89%. nih.gov
Table 1: Examples of Carbamate Synthesis using DSC with Various Alcohols This table is based on data presented in research on the alkoxycarbonylation of amines. nih.gov
| Alcohol Reactant | Amine Reactant | Product | Yield (%) |
|---|---|---|---|
| (S)-(-)-2-Methyl-1-butanol | Benzylamine | N-Benzyl-(S)-(-)-2-methyl-1-butyl carbamate | 80 |
| Cyclohexanol | Benzylamine | N-Benzyl-cyclohexyl carbamate | 85 |
| Cholesterol | (S)-(-)-α-Methylbenzylamine | N-((S)-α-Methylbenzyl)cholesteryl carbamate | 89 |
| 1,2-O-Isopropylidene-D-xylofuranose (TBDMS protected) | (S)-(-)-α-Methylbenzylamine | Corresponding carbamate derivative | 81 |
The reliability of DSC-mediated carbamate formation is highlighted in its application in pharmaceutical synthesis. A key example is the synthesis of Darunavir, an HIV protease inhibitor. highfine.comnewdrugapprovals.org In the synthesis of Darunavir, DSC is used to couple the key bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, with the sulfonamide core of the molecule. newdrugapprovals.orgacs.org The reaction involves activating the hydroxyl group of the furofuranol with DSC to form an activated carbonate ester. acs.org This intermediate then reacts with the primary amine of the sulfonamide component to form the critical carbamate linkage in the final drug substance. newdrugapprovals.orgacs.org This step is crucial for the biological activity of Darunavir.
The DSC method is broadly applicable for creating a diverse library of carbamates by combining various alcohols and amino compounds, including amino acids and their esters. researchgate.netnih.gov The process involves the initial formation of mixed primary, secondary, or tertiary-alkyl succinimidyl carbonates from the corresponding alcohols and DSC. researchgate.net These activated carbonates are stable and can be efficiently reacted with the nitrogen nucleophiles of amino acids or amino acid esters. researchgate.net This approach is valuable for introducing protecting groups onto amino acids, a fundamental step in peptide synthesis. nih.gov For instance, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group can be introduced to amino acids with high yields using this method, avoiding the formation of oligopeptide byproducts. nih.gov
Synthesis of Urea (B33335) Derivatives
N,N'-Disuccinimidyl carbonate is also a valuable reagent for the synthesis of urea derivatives. biosynth.comguidechem.com The reaction proceeds through the formation of an activated carbamate when DSC reacts with a primary or secondary amine. sci-hub.ru This succinimidyl carbamate is susceptible to further nucleophilic attack by another amine molecule, resulting in the formation of a symmetrical or unsymmetrical urea. sci-hub.ruresearchgate.net For example, the reaction of DSC with cyclohexylamine (B46788) yields dicyclohexylurea. sci-hub.ru This method is also employed in cross-coupling reactions between protected amino acids for the synthesis of urea-based inhibitors, such as those targeting the prostate-specific membrane antigen (PSMA). nih.gov
Amide Bond Formation and Activation of Carboxylic Acids
DSC is a widely used coupling reagent for amide bond formation, a cornerstone of peptide synthesis and general organic chemistry. biosynth.comhighfine.com The process involves the activation of a carboxylic acid to form a highly reactive N-succinimidyl ester (OSu ester). wikidot.comnbinno.com This active ester readily undergoes nucleophilic substitution with a primary or secondary amine to form the desired amide bond. wikidot.comnbinno.com
This two-step, one-pot procedure is advantageous because it avoids aggressive reagents, and the byproducts, carbon dioxide and water-soluble N-hydroxysuccinimide (NHS), are easily removed during aqueous workup. wikidot.com The progress of the initial activation step can often be visually monitored by the evolution of CO2 gas. wikidot.comgoogle.com
A principal application of DSC in peptide chemistry is the preparation of N-succinimidyl active esters of N-protected amino acids. guidechem.comoakwoodchemical.comchemdad.com This reaction is efficient and proceeds at ambient temperature under neutral conditions, producing the active esters in high yields. google.com The resulting N-succinimidyl esters are key intermediates in peptide synthesis, where they react with the amino group of another amino acid or peptide to form a new peptide bond. researchgate.netgoogle.com The use of DSC helps to minimize the loss of chiral integrity during the coupling process. guidechem.com
Table 2: Synthesis of N-Succinimidyl Esters from N-Protected Amino Acids using DSC This table summarizes findings from experiments reacting DSC with various N-protected amino acids for peptide synthesis. google.com
| N-Protected Amino Acid | Amine Component (Amino Acid Ester) | Resulting Dipeptide Product |
|---|---|---|
| N-benzyloxycarbonylvaline (Z-Val) | Glycine ethyl ester (Gly-OEt) | Z-Val-Gly-OEt |
| N-benzyloxycarbonylphenylalanine (Z-Phe) | Glycine ethyl ester (Gly-OEt) | Z-Phe-Gly-OEt |
| N-t-butoxycarbonylglycine (Boc-Gly) | Leucine ethyl ester (Leu-OEt) | Boc-Gly-Leu-OEt |
| N-t-butoxycarbonylvaline (Boc-Val) | Methionine ethyl ester (Met-OEt) | Boc-Val-Met-OEt |
Direct Amidation Reactions
This compound is an effective reagent for mediating the direct formation of amide bonds from carboxylic acids and amines. highfine.comhighfine.com The process involves a two-step, one-pot sequence where the carboxylic acid is first activated by DSC to form a reactive N-succinimidyl (OSu) ester intermediate. researchgate.net This active ester is then susceptible to nucleophilic attack by an amine, yielding the desired amide product. highfine.com
The mechanism of activation involves the reaction of a carboxylate with DSC, which leads to the formation of the NHS-activated ester and the release of carbon dioxide and a second equivalent of N-hydroxysuccinimide. This method is widely employed in peptide synthesis as it generally proceeds with minimal racemization, thus preserving the stereochemical integrity of the amino acids. A key advantage of using DSC is that the byproducts, carbon dioxide and water-soluble N-hydroxysuccinimide, are easily removed during aqueous workup, simplifying product purification. highfine.com
Table 1: Representative Conditions for DSC-Mediated Direct Amidation
| Component | Role | Example Substance | Molar Ratio | Solvent |
| Carboxylic Acid | Substrate | N-protected Amino Acid | 1.05 | Acetonitrile, DMF |
| Amine | Nucleophile | Amino Acid Ester | 1.0 | Acetonitrile, DMF |
| DSC | Activating Agent | This compound | 1.0-1.5 | Acetonitrile, DMF |
| Base | Catalyst/Proton Scavenger | Pyridine, DIPEA, TEA | 1-3 | Acetonitrile, DMF |
Data compiled from multiple sources describing generalized laboratory procedures.
Carbonyl Insertion Reactions
DSC serves as a practical and less hazardous substitute for phosgene (B1210022) in carbonyl insertion reactions. sci-hub.ru This application is particularly valuable in the synthesis of heterocyclic compounds such as N-carboxyanhydrides (NCAs) from N-aralkyl α-amino acids. researchgate.netsci-hub.ru In contrast to reactions with carboxylates where the central carbonyl group of DSC is released as carbon dioxide, reactions with more potent nucleophiles like secondary α-amino groups result in the incorporation of the carbonyl moiety. sci-hub.ru
The reaction proceeds via an initial N-substitution, followed by an intramolecular anhydride (B1165640) formation, leading to cyclization. sci-hub.ru A significant benefit of using DSC for these transformations is that the byproduct, N-hydroxysuccinimide, is only weakly acidic. This prevents the degradation of acid-sensitive functional groups within the substrate, a common issue when using phosgene, which generates hydrogen chloride. sci-hub.ru DSC has been successfully used for carbonyl insertion reactions with various 1,2-difunctional compounds, including 1,2-diamines and 1,2-hydroxyamines, to produce cyclic ureas and other heterocycles. sci-hub.ru
Synthesis of Aza-Glycinyl Dipeptides and Azapeptides
A notable application of this compound is in the synthesis of azapeptides, which are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. biosynth.comresearchgate.net DSC is specifically employed to synthesize aza-glycinyl dipeptides, which are crucial building blocks for these more complex structures. biosynth.comsigmaaldrich.com
The synthesis of the aza-glycine residue can be challenging due to the propensity for side reactions, leading to byproducts like oxadiazalones and hydantoins. nih.govresearchgate.net Researchers have developed a more efficient method that uses DSC to activate a benzophenone (B1666685) hydrazone derivative. sigmaaldrich.com This activated intermediate is stable yet reactive enough to form an amide bond with the free amino group of a resin-bound peptide or an amino acid ester. sigmaaldrich.com This approach successfully circumvents many of the side reactions associated with other activating agents like phosgene or p-nitrophenyl chloroformate. nih.gov The use of DSC in this context provides a reliable route to aza-glycinyl dipeptides, facilitating the broader synthesis and study of azapeptides for applications in drug design and conformational analysis. researchgate.netsigmaaldrich.com
Table 2: Comparison of Activating Agents in Aza-Glycine Synthesis
| Activating Agent | Common Side Products | Handling/Safety Issues | DSC Advantage |
| Phosgene/Triphosgene (B27547) | Symmetric ureas | Highly toxic gas or solid | Avoids symmetric urea formation; safer solid reagent. sci-hub.runih.gov |
| p-Nitrophenyl chloroformate | Hydantoins, Oxadiazalones | Moisture sensitive | More efficient at avoiding intramolecular cyclization. nih.gov |
| Carbonyldiimidazole (CDI) | Symmetric ureas, Racemization | Moisture sensitive | Minimizes side reactions and racemization. sci-hub.runih.gov |
| DSC | Minimal | Moisture sensitive solid | Efficient activation of benzophenone hydrazone, leading to cleaner reactions and higher yields of the desired aza-glycinyl dipeptide. sigmaaldrich.com |
Preparation of Thiophospholipids for Biomembrane Anchoring
This compound is also utilized as a coupling agent in the synthesis of specialized thiophospholipids. sigmaaldrich.comoakwoodchemical.com These molecules are designed for anchoring biomembranes to solid surfaces, most commonly gold, which is a critical technique in the development of biosensors and model membrane systems. researchgate.netsigmaaldrich.com
In a typical synthesis, DSC is used to couple a phospholipid containing a primary amine, such as diacylglycerophosphatidylethanolamine, with a thiol-containing linker molecule, like bis-ω-hydroxypolyethylenoxydisulfide. researchgate.net The reaction, mediated by DSC, forms a stable carbamate linkage between the phospholipid headgroup and the linker. highfine.com The terminal thiol or disulfide group of the resulting thiophospholipid can then form a strong, self-assembled monolayer on a gold surface, effectively tethering the lipid and any subsequent bilayer to the substrate. researchgate.netsigmaaldrich.com This application highlights the efficacy of DSC in forming robust covalent links between distinct molecular components for advanced biomaterial applications. oakwoodchemical.com
Applications of N,n Disuccinimidyl Carbonate in Peptide and Protein Chemistry
Peptide Synthesis Methodologies
DSC plays a pivotal role in modern peptide synthesis, a process that involves the stepwise addition of amino acids to a growing polypeptide chain. Its applications in this domain are diverse, ranging from the activation of amino and carboxyl groups to its use in solid-phase synthesis strategies.
Activation of Carboxyl and Amino Groups for Peptide Bond Formation
The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. DSC serves as an efficient activating agent for the carboxyl groups of N-protected amino acids. The reaction between an N-protected amino acid and DSC, typically in the presence of a base like pyridine or triethylamine (B128534), results in the formation of a highly reactive N-succinimidyl ester. This active ester then readily reacts with the free amino group of another amino acid or a growing peptide chain to form a stable peptide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
The activation process is not limited to carboxyl groups. DSC can also react with the amino groups of amino acids to form N-succinimidyl carbamates. These carbamates can then be used in subsequent reactions to form ureas or other derivatives, further expanding the synthetic possibilities in peptide chemistry.
Synthesis of N-Protected Amino Acid Active Esters
A key strategy in peptide synthesis is the use of N-protected amino acid active esters, which are stable, isolable intermediates that can be purified before their use in coupling reactions. DSC is a widely used reagent for the preparation of these active esters. highfine.com The reaction of an N-protected amino acid (e.g., with Fmoc or Boc protecting groups) with DSC yields the corresponding N-succinimidyl ester in high yields. researchgate.net
The use of DSC for this purpose offers several advantages. The reaction proceeds under mild conditions, and the byproduct, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the workup. The resulting active esters are generally stable crystalline solids that can be stored for future use.
Table 1: Examples of N-Protected Amino Acid Active Esters Synthesized Using DSC
| N-Protected Amino Acid | Product (Active Ester) | Reported Yield |
| Z-Valine | Z-Val-OSu | High |
| Z-Phenylalanine | Z-Phe-OSu | High |
| Z-Methionine | Z-Met-OSu | High |
| Boc-Glycine | Boc-Gly-OSu | High |
| Boc-Valine | Boc-Val-OSu | High |
| Boc-Phenylalanine | Boc-Phe-OSu | High |
Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, OSu = N-Succinimidyl ester. Yields are generally reported as high in the literature, though specific percentages vary depending on the reaction conditions and the specific amino acid.
Minimization of Racemization in Peptide Coupling
A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, during the activation and coupling steps. Racemization can lead to the formation of diastereomeric peptides, which are difficult to separate and can have altered biological activity.
The use of urethane-based protecting groups, such as Fmoc and Boc, in conjunction with activating agents like DSC, is a key strategy to minimize racemization. nih.gov The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the urethane protecting group disfavors the formation of this intermediate, thereby preserving the stereochemistry of the amino acid. While direct quantitative comparisons of racemization levels with DSC against all other coupling reagents are not extensively tabulated in single studies, the principle of using urethane-protected amino acids, which are activated by DSC to form active esters, is a well-established method for producing peptides with a low degree of racemization. bachem.com
Factors Contributing to Minimized Racemization with DSC:
Use of Urethane Protecting Groups: The inherent properties of Fmoc and Boc protecting groups significantly reduce the propensity for oxazolone formation.
Formation of Active Esters: The in situ formation of N-succinimidyl esters provides a balance of reactivity and stability, allowing for efficient coupling without overly harsh conditions that can promote racemization.
Mild Reaction Conditions: DSC-mediated couplings are typically carried out under mild basic conditions and at ambient temperatures, which are less likely to induce racemization compared to more aggressive coupling protocols.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient and automated synthesis of long peptide chains. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, and the peptide chain is elongated by the sequential addition of N-protected amino acids. bachem.com
DSC is a valuable reagent in various SPPS strategies. It can be used for the in situ activation of N-protected amino acids before their coupling to the resin-bound peptide chain. Alternatively, pre-formed N-protected amino acid active esters, synthesized using DSC, can be employed in the coupling step. This approach is particularly useful for difficult couplings or to minimize side reactions. The use of DSC is compatible with both major SPPS methodologies: Fmoc/tBu and Boc/Bzl protection strategies. du.ac.in Its efficiency and the mild conditions required for activation make it a suitable choice for the synthesis of a wide range of peptides.
Protein Functionalization and Bioconjugation
The ability to selectively modify proteins and conjugate them to other molecules or surfaces is crucial for a wide range of applications in biotechnology, diagnostics, and therapeutics. DSC has emerged as a powerful tool for protein functionalization and bioconjugation, primarily due to its reactivity towards the primary amino groups of lysine residues and the N-terminus of proteins.
Covalent Attachment of Proteins to Solid Supports
The immobilization of proteins onto solid supports is a fundamental technique in the development of biosensors, affinity chromatography matrices, and enzyme-based catalysts. Covalent attachment provides a stable and oriented immobilization that can preserve the biological activity of the protein. nih.gov
DSC is frequently used to activate surfaces containing hydroxyl or amino groups for the subsequent covalent attachment of proteins. For instance, a solid support like agarose or a glass slide can be functionalized with a linker molecule containing a primary amine. This amine can then be activated with DSC to create a succinimidyl carbamate (B1207046) on the surface. This activated surface readily reacts with the lysine residues on a protein to form a stable covalent bond. biosynth.com This method allows for the controlled and robust immobilization of proteins for various downstream applications. tcd.ie
Table 2: Examples of Solid Supports and Linkers Used for Protein Immobilization with DSC
| Solid Support | Linker/Functional Group | Protein Immobilization Chemistry | Application Examples |
| Agarose Beads | Aminoalkyl groups | Activation with DSC to form succinimidyl carbamate, followed by reaction with protein lysines. | Affinity chromatography, Enzyme immobilization |
| Glass Slides | Aminosilanes (e.g., APTES) | Activation of surface amines with DSC, followed by coupling to protein lysines. | Protein microarrays, Biosensors |
| Magnetic Beads | Carboxyl groups | Activation of carboxyls with DSC to form NHS esters, followed by reaction with protein amines. | Immunoprecipitation, Cell separation |
| Polymer Brushes | Poly(2-hydroxyethyl methacrylate) | Activation of hydroxyl groups with DSC, followed by coupling to amine-containing biomolecules. | Biocompatible coatings, Biosensors |
Conjugation of Small Molecules and Haptens to Proteins
N,N'-Disuccinimidyl carbonate (DSC) is a valuable reagent for the conjugation of small molecules and haptens to carrier proteins. Haptens are small molecules that are typically not immunogenic on their own and require conjugation to a larger carrier molecule, such as a protein, to elicit an immune response. creative-biolabs.com This process is fundamental for the production of antibodies specific to the hapten, which is a critical step in the development of immunoassays and vaccines. creative-biolabs.com
The mechanism of conjugation involving DSC relies on its high reactivity towards nucleophiles. DSC can activate small molecules containing primary amine or hydroxyl groups, converting them into N-hydroxysuccinimidyl (NHS) carbamates or carbonates, respectively. nih.gov These activated intermediates are then capable of reacting efficiently with the primary amino groups of lysine residues on the surface of the carrier protein, forming stable covalent bonds. nih.govoakwoodchemical.com This method provides a straightforward and effective way to prepare hapten-carrier conjugates. For example, biotin and 2,4-dinitrophenyl (DNP) derivatives have been successfully conjugated to proteins using this approach. nih.gov The choice of the carrier protein and the density of hapten conjugation can significantly influence the immunogenicity of the resulting conjugate. nih.gov
| Hapten/Small Molecule | Carrier Protein | Conjugation Principle | Application |
| Biotin derivatives | Various proteins | DSC activates the hapten, which then reacts with lysine residues on the protein. nih.gov | Immunoassays, affinity probes |
| 2,4-dinitrophenyl (DNP) | Various proteins | The hapten is activated by DSC for subsequent reaction with protein amine groups. nih.gov | Production of DNP-specific antibodies |
| Peptide hormones (e.g., TRH) | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Bifunctional agents with NHS-ester reactivity (similar principle to DSC activation) are used to link the peptide to the carrier protein. nih.gov | Development of ELISAs and specific antibodies nih.gov |
| Various drugs of abuse (e.g., morphine, cocaine) | Keyhole Limpet Hemocyanin (KLH), BSA | Haptens are conjugated to immunogenic carriers to produce antibodies against them. | Hapten conjugate vaccines |
Regio- and Chemoselective Protein Immobilization
The immobilization of proteins onto solid supports is a crucial technique for a wide range of biotechnological applications, including proteomics, diagnostics, and biocatalysis. This compound plays a role in advanced immobilization strategies that aim for controlled orientation and preserved activity of the protein. Specifically, DSC is utilized in methods that achieve regio- and chemoselective covalent immobilization by targeting unnatural amino acids (UAAs) incorporated into the protein's structure. biosynth.com
This strategy involves genetically engineering the protein to include a UAA with a unique functional group not found in the 20 canonical amino acids. This unique group serves as a specific handle for conjugation. DSC can be used to activate a surface, which then reacts exclusively with the functional group of the UAA. This ensures that the protein is attached to the support in a uniform and predetermined orientation, which is often critical for its function, for instance, by ensuring the active site remains accessible. An example of this is the use of DSC to activate surfaces for reaction with proteins containing post-translationally modified cysteines or other UAAs, enabling a controlled covalent attachment. biosynth.com
Development of Targeted Drug Delivery Systems and Antibody-Drug Conjugates
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target toxicity. youtube.com Antibody-drug conjugates (ADCs) are a prominent class of such systems, combining the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. scispace.comdigitellinc.com An ADC consists of an antibody, a stable linker, and a cytotoxic payload. youtube.com
The synthesis of ADCs involves the covalent attachment of the drug-linker complex to the antibody. This compound is a reagent that can facilitate this type of conjugation chemistry. While various linkers are used, the fundamental reaction often involves the modification of the antibody's surface amino acids. DSC can be used to activate a component of the drug-linker system, preparing it to react with the primary amine groups of lysine residues on the antibody. This results in the formation of a stable carbamate linkage, tethering the cytotoxic payload to the antibody. Although this can result in a heterogeneous mixture of ADC molecules, it represents a foundational chemical strategy for their production. nih.gov The development of homogeneous ADCs with a uniform drug-to-antibody ratio is an ongoing area of research to improve their pharmacokinetic properties and therapeutic index. scispace.com
Applications in Vaccine Development through Antigen-Carrier Protein Conjugation
The development of effective vaccines against encapsulated bacteria is a major public health achievement, largely thanks to the creation of glycoconjugate vaccines. nih.gov These vaccines are composed of a carbohydrate antigen (typically a polysaccharide from the bacterial capsule) covalently linked to an immunogenic carrier protein. nih.govmdpi.com This conjugation is necessary because polysaccharides alone are poor immunogens, especially in infants, and cannot induce a robust, long-lasting T-cell-dependent immune response. nih.gov
Disuccinimidyl linkers, including DSC and related compounds like disuccinimidyl glutarate (DSG), are employed in the chemical synthesis of these glycoconjugate vaccines. nih.gov The process involves activating either the carbohydrate antigen or the carrier protein for subsequent conjugation. In a common approach, the carrier protein's lysine residues are targeted. DSC can activate a linker molecule which then couples to the protein. The other end of the linker is then reacted with the modified carbohydrate antigen. Careful optimization of the conjugation strategy is crucial to ensure a high degree of sugar loading and to avoid side reactions, leading to the production of pure and potent glycoconjugates. nih.gov
Protein Engineering for Structure-Function Studies
Protein engineering is used to modify the structure of proteins to understand their function or to create novel functionalities. A key aspect of this field is the ability to introduce specific modifications at precise locations within a protein. This compound serves as a tool for such modifications by enabling the coupling of various molecules, such as fluorescent probes, cross-linkers, or other labels, to proteins. oakwoodchemical.com
The primary targets for DSC-mediated modification are the primary amino groups of lysine residues. By attaching a molecule of interest to these residues, researchers can investigate structure-function relationships. For example, conjugating a fluorescent dye can help in tracking the protein's location within a cell or monitoring its interaction with other molecules. The introduction of non-canonical amino acids with unique functional groups into a protein's sequence can further enhance the specificity of labeling, allowing for the attachment of probes at a single, predetermined site. researchgate.net DSC's ability to efficiently activate molecules for reaction with amines makes it a useful reagent in the protein engineering toolkit. oakwoodchemical.com
Utilization in Diagnostic Assay Development and Biomolecule Immobilization
The immobilization of biomolecules onto solid surfaces is a cornerstone of modern diagnostic assays, such as the enzyme-linked immunosorbent assay (ELISA). this compound is an effective coupling agent for covalently attaching proteins, antibodies, or antigens to various substrates used in these assays. oakwoodchemical.com
The process typically involves activating the surface of a microtiter plate, bead, or sensor chip with DSC or a similar reagent. This creates reactive N-hydroxysuccinimide esters on the surface. When a solution containing the biomolecule (e.g., an antibody) is added, the primary amino groups on the biomolecule's surface react with the activated surface, forming stable covalent bonds. This covalent attachment ensures that the biomolecule is firmly anchored, preventing it from leaching off during subsequent assay steps and leading to more reliable and sensitive diagnostic tests. DSC is also used to prepare activated intermediates for coupling reactions in solution, which can then be used in various assay formats.
| Application Area | Biomolecule Immobilized | Substrate/Support | Role of DSC |
| Immunoassays (ELISA) | Antibodies, Antigens | Microtiter plates, Beads | Activates the surface for covalent attachment of the biomolecule. |
| Biosensors | Enzymes, Antibodies | Gold surfaces, Polymer brushes | Used as a coupling agent to synthesize components for anchoring biomembranes or to activate polymer brushes for protein coupling. |
| Affinity Chromatography | Ligands, Antibodies | Chromatography resins | Activates the resin or the ligand for covalent coupling. |
| DNA/Protein Microarrays | DNA (thiol-modified), Proteins | Glass slides, Chips | Can be used to prepare heterobifunctional linkers for attaching modified DNA or proteins to a surface. |
Selective Modification of Unnatural Amino Acids (e.g., Post-translationally Modified Cysteines)
The expansion of the genetic code to include unnatural amino acids (UAAs) has opened new avenues for the precise modification of proteins. These UAAs can be engineered to contain chemical handles that are orthogonal to the functional groups of the 20 standard amino acids. This uniqueness allows for highly selective chemical reactions to be performed on a protein. biosynth.com
This compound is employed in strategies that take advantage of these unique reactive handles for site-specific protein modification and immobilization. For instance, a protein can be designed to contain a UAA with a primary amine at a specific location. DSC can then be used to selectively couple a molecule of interest—such as a drug, a probe, or a surface linker—to this specific site, with minimal reaction at the native lysine residues under controlled conditions. Furthermore, DSC is used to activate molecules for attachment to proteins via post-translationally modified cysteines that have been altered to contain moieties suitable for specific reactions like click chemistry or Staudinger ligation, enabling regio- and chemoselective protein attachment. biosynth.com
Applications of N,n Disuccinimidyl Carbonate in Nucleic Acid Chemistry
Solid-Phase Oligonucleotide Functionalizationnih.govcarlroth.com
A significant application of N,N'-Disuccinimidyl carbonate is in the solid-phase functionalization of oligonucleotides. nih.gov This post-synthetic modification strategy is performed while the oligonucleotide remains attached to the solid support (e.g., controlled pore glass) after automated synthesis. nih.govumich.edu The general approach involves the activation of the terminal 5'-hydroxyl group of the polymer-bound oligonucleotide by DSC, followed by the nucleophilic attack of an amino-containing ligand. mdpi.comresearchgate.net This method provides a convenient and versatile platform for producing oligonucleotide conjugates with diverse functionalities. nih.gov
The process begins after the automated synthesis of the desired oligonucleotide sequence and the removal of the final 5'-terminal dimethoxytrityl (DMT) protecting group, which exposes a free 5'-hydroxyl group. mdpi.comumich.edu This hydroxyl group is the target for activation by DSC. researchgate.net The solid support-bound oligonucleotide is treated with a solution of this compound, typically in an anhydrous organic solvent like acetonitrile (B52724), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com
The DSC molecule reacts with the 5'-hydroxyl group to form a highly reactive 5'-O-succinimidyl carbonate derivative of the oligonucleotide. nih.govspherotech.com This intermediate is more reactive than the imidazole (B134444) carbamate (B1207046) formed during activation with the alternative reagent, 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, making the activated oligonucleotide susceptible to nucleophilic substitution by primary amines. nih.govnih.gov This solid-phase activation is efficient and sets the stage for the subsequent conjugation step. mdpi.com
Following the activation of the 5'-hydroxyl group, the DSC solution is removed, and the polymer-bound, activated oligonucleotide is treated with a solution containing a ligand with a primary amino group. mdpi.comresearchgate.net The amino group of the ligand attacks the activated carbonate, displacing the N-hydroxysuccinimide group and forming a stable, covalent carbamate linkage between the oligonucleotide and the ligand. nih.govcreative-biolabs.com
This method's versatility has been demonstrated by the successful conjugation of a wide range of amino-containing ligands to oligonucleotides of various types, including deoxyribo-, ribo-, and 2′-O-methylribo-oligonucleotides. mdpi.comresearchgate.net The choice of solvent for the conjugation reaction is optimized for each specific ligand to ensure high conversion rates, which can range from 80-95%. researchgate.net This approach is particularly advantageous for conjugating highly hydrophobic residues, as it circumvents the challenge of finding a solvent system that can accommodate both the lipophilic ligand and the hydrophilic oligonucleotide in a solution-phase reaction. researchgate.net
| Ligand Category | Specific Ligand Example | Oligonucleotide Type |
|---|---|---|
| Peptides | Trileucine | Oligodeoxyribonucleotide |
| Lipids | Cholesterol derivative | Oligodeoxyribonucleotide |
| Lipids | α-Tocopherol derivative | Oligodeoxyribonucleotide |
| Lipids | Estrone derivative | Oligodeoxyribonucleotide |
| Lipids | Oleylamine | Oligodeoxyribonucleotide |
| Fluorophores | Pyrenemethylamine | Oligodeoxyribonucleotide |
| Boron Clusters | closo-dodecaborate derivative | Oligodeoxyribonucleotide |
| Small Molecules | Propargylamine | Oligoribonucleotide |
| Linkers | Aliphatic diamines | Oligodeoxyribonucleotide |
The table above provides examples of amino-containing ligands successfully conjugated to oligonucleotides on a solid support following activation with this compound, as detailed in research findings. mdpi.comresearchgate.netresearchgate.net
This compound is also employed in the synthesis of oligonucleotides modified with cleavable linkers. oakwoodchemical.com These linkers are designed to be broken under specific conditions, such as reduction, enzymatic action, or changes in pH, allowing for the release of the oligonucleotide or a conjugated cargo. creative-biogene.comalfachemic.comglenresearch.com
One application involves using DSC as a coupling reagent to prepare heterobifunctional, cleavable linkers. For instance, it is used to prepare the SVEC (succinimide vinylsulfonylethyl carbonate) linker, which can be attached to thiol-modified DNA. oakwoodchemical.com Another strategy involves introducing a non-nucleotidic, biolabile linker into the oligonucleotide during solid-phase synthesis. researchgate.netnih.gov This linker contains a hydroxyl group that can then be activated on the solid support using DSC, in the same manner as the 5'-hydroxyl group. researchgate.net Following activation, an amino-containing ligand can be attached, creating a conjugate where the ligand is tethered to the oligonucleotide via a cleavable bond. researchgate.net A common type of cleavable linker is one containing a disulfide bond, which can be cleaved in the reductive environment inside a cell. glenresearch.comnih.gov The DSC-based solid-phase approach can be used to introduce cystamine (B1669676) residues, containing a disulfide bridge, to the 5'-end of an oligoribonucleotide. researchgate.net
PEGylation of Nucleic Acidscarlroth.comresearchgate.netbenchchem.com
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the biopharmaceutical properties of therapeutic molecules, including nucleic acids. nih.gov Attaching PEG can enhance water solubility, prolong circulation time in the bloodstream, and reduce immunogenicity. nih.gov this compound is a key reagent for preparing activated PEG derivatives for conjugation to nucleic acids. mdpi.comnih.gov
The process typically involves the activation of a terminal hydroxyl group on a PEG molecule with DSC to create a PEG-succinimidyl carbonate (PEG-SC). nih.govacs.org This reaction is often performed in an organic solvent with a base like pyridine. nih.gov The resulting PEG-SC is an activated form of PEG that can readily react with primary amino groups on a modified oligonucleotide to form a stable carbamate linkage. nih.gov This conjugation can be performed post-synthetically after the oligonucleotide has been cleaved from its solid support and purified. The amino group on the oligonucleotide is typically introduced during synthesis using an amino-modifier phosphoramidite. The use of heterobifunctional PEG, which has different reactive groups at each end, allows for the creation of complex conjugates where the PEG chain acts as a linker between the nucleic acid and another functional moiety, such as a targeting ligand. nih.gov
Applications of N,n Disuccinimidyl Carbonate in Polymer Science and Material Functionalization
Reactive Patterning and Post-Functionalization of Polymer Brushes
Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, are widely used to modulate surface properties. rsc.org Post-polymerization modification is a critical strategy for introducing specific functionalities onto these brushes. nih.gov N,N'-Disuccinimidyl carbonate serves as a powerful activating reagent in this context, enabling the reactive patterning and functionalization of polymer brushes by facilitating the coupling of primary amines. sigmaaldrich.combiosynth.comsemanticscholar.org
The process typically involves a two-step approach. First, a polymer brush containing hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), is exposed to a solution of DSC. This reaction converts the hydroxyl groups on the polymer side chains into highly reactive N-succinimidyl carbonate esters. sigmaaldrich.combiosynth.com In the second step, the activated polymer brush is treated with a solution containing a primary amine. The amine nucleophilically attacks the activated carbonate, displacing the N-hydroxysuccinimide (NHS) leaving group to form a stable carbamate (B1207046) linkage. nih.govhighfine.com This method allows for the covalent attachment of a wide variety of amine-containing molecules, including fluorescent dyes, bioactive ligands, and peptides, onto the polymer brush surface. nih.govacs.org
This DSC-mediated activation has been successfully utilized for the spatial control of surface chemistry, a technique known as reactive patterning. semanticscholar.orgnih.gov By selectively activating regions of a polymer brush, specific patterns of functional molecules can be created, which is crucial for applications in biosensing, cell culture, and nanobiotechnology. nih.govacs.orgrsc.orgresearchgate.net
| Polymer Brush | Activating Reagent | Functional Moiety Coupled | Key Finding |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | This compound (DSC) | Primary amines (e.g., fluorescently labeled amines) | DSC activation provides a versatile platform for creating patterned surfaces by spatially controlling the coupling of primary amines. sigmaaldrich.comsemanticscholar.org |
| Hydroxyl-terminated Chain Transfer Agent (CTA-SS-OH) | This compound (DSC) | Dopamine | DSC was used to activate a hydroxyl-functionalized chain transfer agent for subsequent conjugation with dopamine, enabling the synthesis of redox-responsive polymer brushes on magnetic nanoparticles. acs.org |
| General Hydroxyl-containing Polymers | This compound (DSC) | Various primary amines | DSC is a well-established reagent for the post-functionalization of polymer brushes, offering a reliable method to introduce diverse functionalities. biosynth.comoakwoodchemical.com |
Synthesis of Active Carbonate Resins from Hydroxyl Functional Groups
DSC is instrumental in activating hydroxyl-functional groups on solid supports, such as polysaccharide resins, to create "active carbonate resins." semanticscholar.org These activated resins are highly reactive towards amine-containing ligands, enabling their stable and efficient immobilization. This method is particularly valuable in affinity chromatography, where ligands are covalently attached to a solid matrix to facilitate the purification of specific biomolecules.
The activation process involves treating a resin with hydroxyl groups, such as Sepharose, with a solution of DSC. This reaction forms N-succinimidyl carbonate groups on the resin surface. semanticscholar.org The resulting active carbonate resin can then be readily coupled with proteins, peptides, or other amine-containing molecules to form stable carbamate bonds. chemdad.comsemanticscholar.org This method provides a straightforward and effective way to prepare functionalized resins for a variety of biochemical applications.
Functionalization of Poly(2-hydroxyethyl methacrylate) Polymer Brushes
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely studied polymer in biomaterials science due to its hydrophilicity and biocompatibility. nih.govntu.edu.sgnih.gov The pendant hydroxyl groups on PHEMA chains provide convenient sites for post-polymerization modification. nih.govresearchgate.net DSC is a key reagent for this purpose, enabling the activation of these hydroxyl groups for subsequent reactions. biosynth.comresearchgate.net
The functionalization process begins with the reaction of PHEMA brushes with DSC, typically in an organic solvent like dimethylformamide (DMF) and in the presence of a base such as dimethylaminopyridine (DMAP). researchgate.net This step converts the hydroxyl groups into reactive succinimide (B58015) carbonates. Following this activation, the PHEMA-succinimide intermediate can be reacted with various amine-terminated molecules. researchgate.net This allows for the covalent attachment of a diverse range of functionalities, thereby tailoring the surface properties of the PHEMA brush for specific applications, such as controlling protein adsorption or promoting cell adhesion. ntu.edu.sgresearchgate.net
| Reactant | Conditions | Amine-Terminal Conjugate (H₂N-R) | Application |
| PHEMA Brush | 0.1 M DSC in DMF with 0.1 M DMAP | PEG₂₀, PEG₅₀ | Creates multifunctional polymer coatings to prevent nonspecific protein adsorption. researchgate.net |
| PHEMA Brush | 0.1 M DSC in DMF with 0.1 M DMAP | C₁₆, C₈F₁₅ | Develops novel coatings for understanding the partition of nanoparticles. researchgate.net |
| PHEMA Brush | DSC Activation | Hydrosilane-containing amines | Produces nanoadhesives for efficient bonding to poly(dimethylsiloxane) (PDMS). nih.gov |
Modification of Crosslinked Polymeric Microspheres
Crosslinked polymeric microspheres are used in a wide array of applications, from drug delivery to separation media. researchgate.net Modifying the surface of these microspheres is often necessary to impart desired functionalities. While direct literature detailing the use of DSC for modifying pre-formed crosslinked microspheres is specific, the underlying chemistry is applicable. If the microspheres possess surface hydroxyl or primary amine groups, DSC can be employed for functionalization.
For hydroxyl-containing microspheres, DSC can activate the surface to create reactive N-succinimidyl carbonate esters, similar to the process with polymer brushes and resins. These activated microspheres can then be coupled with amine-containing molecules. Conversely, if the microspheres are functionalized with primary amines, DSC can be used in conjunction with a hydroxyl-containing molecule to form a carbamate linkage on the microsphere surface. This versatility allows for the introduction of various chemical groups to tailor the microspheres' surface properties, such as hydrophilicity, charge, or affinity for specific targets.
Introduction of Functional Moieties onto Polymer Chains
A primary application of DSC in polymer chemistry is the introduction of functional moieties onto polymer backbones or at chain ends. enamine.netguidechem.com This can be achieved either by activating existing groups on the polymer or by using DSC to couple a functional molecule to the polymer chain.
The reaction of DSC with alcohols (hydroxyl groups on a polymer) creates mixed succinimide carbonates. nih.govresearchgate.net These activated intermediates are stable yet highly reactive towards primary and even sterically hindered secondary amines, leading to the formation of carbamates with high yields. nih.gov This two-step, one-pot procedure is advantageous due to its mild reaction conditions and the commercial availability of DSC. nih.gov This method provides a general and powerful strategy for appending a wide range of functional groups to polymers, so long as they contain a primary amine.
DSC plays a crucial role in the solid-phase synthesis of benzimidazolones. In a multi-step synthesis, a polymer-bound o-fluoronitroaromatic compound is first reacted with an amine to yield an o-nitroaniline derivative attached to the polymer support. researchgate.net Following the reduction of the nitro group to an amine, DSC is used as a cyclizing agent. It facilitates the intramolecular reaction to form the benzimidazolone ring structure while the compound is still attached to the polymer resin. researchgate.net This solid-phase approach, enabled by the reactivity of DSC, allows for the efficient synthesis and purification of a library of benzimidazolone derivatives. researchgate.net
Single-walled carbon nanotubes (SWCNTs) are materials with exceptional properties, but their poor solubility often limits their application. dovepress.comnih.gov Surface functionalization is a key strategy to overcome this limitation and to introduce new properties for applications in biology and medicine. nih.govpurdue.eduresearchgate.net
A common method for covalent functionalization involves the oxidation of SWCNTs with strong acids (e.g., a mixture of HNO₃/H₂SO₄) to introduce carboxylic acid (–COOH) groups on their surface. dovepress.comyoutube.com While direct use of DSC with these carboxylated SWCNTs is not extensively documented, the chemical principles of DSC suggest a potential pathway for further functionalization. The carboxylic acid groups on the SWCNTs could be reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent to form NHS esters. Alternatively, and more directly related to DSC's primary function, if the SWCNTs were functionalized with hydroxyl groups, DSC could activate these groups to form succinimidyl carbonates. These activated sites would then be highly reactive towards primary amines, allowing for the covalent attachment of a wide range of molecules, thereby expanding the potential applications of SWCNTs. purdue.edu
Advanced Methodologies and Specialized Syntheses Utilizing N,n Disuccinimidyl Carbonate
Synthesis of Cleavable Linkers for Controllable Bioconjugation
Cleavable linkers are essential components in drug delivery systems, affinity chromatography, and proteomics, allowing for the controlled release of conjugated molecules under specific physiological or chemical conditions. DSC has been instrumental in the development of such linkers.
A notable application of N,N'-Disuccinimidyl carbonate is in the synthesis of the heterobifunctional, cleavable linker, Succinimide (B58015) Vinylsulfonylethyl Carbonate (SVEC). This linker is particularly useful for the modification of thiol-containing biomolecules such as cysteine residues in proteins or thiol-modified DNA. nih.govrsc.orgresearchgate.net The synthesis involves the reaction of 2-(vinylsulfonyl)ethanol with DSC to form the activated carbonate, which can then readily react with primary amines. The vinyl sulfone moiety of the linker serves as a Michael acceptor for thiols, forming a stable thioether bond. This linkage is cleavable under mild alkaline conditions via an elimination reaction, allowing for the release of the unmodified thiol-containing molecule.
The general synthetic scheme for the preparation of SVEC using DSC is as follows:
Activation of 2-(Vinylsulfonyl)ethanol: 2-(Vinylsulfonyl)ethanol is reacted with this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). DSC activates the hydroxyl group of the alcohol, forming the more reactive succinimidyl carbonate.
Reaction with Amine: The resulting Succinimide Vinylsulfonylethyl Carbonate can then be reacted with a primary amine to form a stable carbamate (B1207046) linkage, yielding the final heterobifunctional linker.
| Reactant 1 | Reactant 2 | Reagent | Product | Application |
| 2-(Vinylsulfonyl)ethanol | Primary Amine | This compound | Succinimide Vinylsulfonylethyl Carbonate (SVEC) Linker | Conjugation to thiol-modified DNA and proteins |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation. DSC plays a crucial role in the synthesis of reversible linkers for "Click" PEGylation, a process that enhances the therapeutic properties of biomolecules. A heterobifunctional polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne for click chemistry and a succinimidyl carbonate for amine conjugation can be synthesized. The reversibility is introduced through a 1,6-elimination linker, which is stable under physiological conditions but can be cleaved by specific enzymatic or chemical triggers.
The synthesis of such a linker involves the activation of a hydroxyl-terminated PEG with DSC. This activated PEG can then be conjugated to a molecule containing a 1,6-elimination moiety, which in turn is attached to an alkyne group. The succinimidyl carbonate end of the PEG linker can then react with primary amines on proteins or other biomolecules to form a carbamate linkage.
| Linker Component | Functional Group 1 | Functional Group 2 | Activating Reagent | Linkage Type | Cleavage Mechanism |
| Heterobifunctional PEG | Alkyne | Hydroxyl | This compound | Carbamate | 1,6-elimination |
Creation of Photolabile Carbamates and Caged Compounds
Photolabile protecting groups, or "caging" groups, allow for the spatial and temporal control of the release of bioactive molecules using light. DSC is utilized in the synthesis of photolabile carbamates, which can be incorporated into caged compounds. nih.gov The strategy often involves a heterobifunctional cross-linking reagent that contains a photolabile moiety, such as a nitrobenzyl group, and two reactive ends. One end reacts with an amino group on a biomolecule to form a photolabile carbamate, effectively "caging" it. The other end can be used for further conjugation.
The formation of the photolabile carbamate is achieved by reacting the amino group of the target molecule with a succinimidyl carbonate that is part of the photocleavable linker. This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules. Upon irradiation with light of a specific wavelength, the photolabile group undergoes a conformational change, leading to the cleavage of the carbamate bond and the release of the active molecule. nih.gov
| Caged Compound Component | Reactive Group | Photolabile Moiety | Activating Reagent for Carbamate Formation | Release Trigger |
| Bioactive Molecule with Amine | Primary Amine | Nitrobenzyl | This compound | UV Light |
Enantioselective Synthesis and Derivatization (e.g., Chiral Derivatizing Agents)
The separation and analysis of enantiomers are critical in the pharmaceutical and chemical industries. This compound is a key reagent in the synthesis of chiral derivatizing agents (CDAs) used for the resolution of enantiomeric amines and alcohols by chromatography. researchgate.net The process involves reacting an optically pure chiral molecule, containing a primary or secondary amine, with DSC. This reaction forms a reactive succinimidyl carbamate, which serves as the chiral derivatizing agent.
This activated chiral reagent can then be reacted with a racemic mixture of amines or alcohols. The reaction results in the formation of a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques such as HPLC. The choice of the chiral amine used in the synthesis of the CDA determines the resolving power of the agent for a particular class of enantiomers.
| Chiral Amine | Activating Reagent | Chiral Derivatizing Agent | Analyte | Resulting Product | Separation Method |
| (R)-(+)-1-Phenylethylamine | This compound | Succinimido (R)-(+)-1-phenylethyl carbamate | Racemic Amine | Diastereomeric Ureas | HPLC |
| (S)-(-)-1-Phenylethylamine | This compound | Succinimido (S)-(-)-1-phenylethyl carbamate | Racemic Alcohol | Diastereomeric Carbamates | HPLC |
Synthesis of Cyclic Sulphonyl Peptides Containing Oxazolidin-2-ones
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can be employed in the synthesis of cyclic sulphonyl peptides that contain oxazolidin-2-one moieties. semanticscholar.org The oxazolidin-2-one ring is formed from serine or threonine residues within the peptide sequence.
In the presence of a base such as Hünig's base (N,N-diisopropylethylamine), DSC facilitates the cyclization of N-sulfonyl peptides containing serine or threonine. The reaction proceeds through the activation of the hydroxyl group of the serine or threonine residue by DSC, followed by an intramolecular nucleophilic attack by the nitrogen of the sulfonamide, leading to the formation of the oxazolidin-2-one ring and concomitant cyclization of the peptide backbone. This methodology provides an efficient route to constrained peptidomimetics with potential therapeutic applications. nih.gov
| Peptide Precursor | Key Residue(s) | Reagent | Base | Product |
| Linear N-sulfonyl peptide | Serine or Threonine | This compound | Hünig's base | Cyclic sulphonyl peptide with oxazolidin-2-one |
Strategies for Protecting Vicinal Diols in Complex Molecules
The protection of vicinal diols is a common challenge in the synthesis of complex molecules such as carbohydrates and natural products. The formation of a cyclic carbonate is a well-established method for this purpose, as it provides a stable protecting group that can be removed under specific conditions. While N,N'-carbonyldiimidazole is a commonly used reagent for this transformation, the analogous reactivity of this compound makes it a suitable alternative. researchgate.net
The reaction involves the treatment of a vicinal diol with DSC in the presence of a base. DSC activates the hydroxyl groups, facilitating an intramolecular cyclization to form the five-membered cyclic carbonate. This protecting group is stable to a wide range of reaction conditions but can be cleaved by hydrolysis under either acidic or basic conditions, regenerating the diol. The choice of reagent can be influenced by the specific substrate and the desired reaction conditions, with DSC offering a highly reactive option for efficient protection.
| Substrate | Functional Group to Protect | Reagent | Product |
| Complex molecule with vicinal diol | 1,2-Diol | This compound | Cyclic carbonate protected diol |
Comparative Analysis of N,n Disuccinimidyl Carbonate with Other Coupling Reagents
DSC versus 1,1'-Carbonyldiimidazole (B1668759) (CDI) in Activation Reactivity and Stability
N,N'-Disuccinimidyl carbonate (DSC) and 1,1'-Carbonyldiimidazole (CDI) are both valuable reagents for activating hydroxyl and amino groups in organic synthesis, yet they exhibit significant differences in reactivity and stability. mdpi.comnih.gov The primary distinction lies in the active species they form. DSC creates an N-succinimidyl carbonate intermediate, which is considerably more reactive than the imidazole (B134444) carbamate (B1207046) species generated by CDI. mdpi.com This heightened reactivity of the DSC-activated intermediate leads to more efficient and faster coupling reactions. mdpi.combch.ro
In terms of stability, DSC demonstrates advantages over CDI, including a longer shelf life and suitability for use in a broader range of solvents. mdpi.com While both reagents are sensitive to moisture, CDI is particularly susceptible to hydrolysis. highfine.comwikipedia.org DSC, on the other hand, is stable enough for use in various organic solvents, a key factor for reaction efficiency and the removal of residues. highfine.com
In practical applications, such as the functionalization of surfaces, DSC-mediated activation has shown superior performance. For instance, in modifying hydroxyl-terminated self-assembled monolayers for the immobilization of amines, DSC activation followed by aminolysis at a neutral pH proved to be an efficient method, whereas CDI-activated surfaces resulted in poor coupling yields under various conditions. kilianlab.com This difference is attributed to the higher reactivity of the succinimidyl carbonate groups formed by DSC compared to the N-acylimidazole groups from CDI. mdpi.comkilianlab.com
Table 1: Comparison of DSC and CDI Properties
| Feature | This compound (DSC) | 1,1'-Carbonyldiimidazole (CDI) |
|---|---|---|
| Active Intermediate | N-succinimidyl carbonate | Imidazole carbamate |
| Reactivity | Higher; the N-succinimidyl carbonate is a more reactive species. mdpi.com | Lower; the imidazole carbamate is less reactive. mdpi.com |
| Stability | Longer shelf life. mdpi.com | More sensitive to moisture. wikipedia.org |
| Solvent Compatibility | Compatible with a wide range of organic solvents. mdpi.comhighfine.com | More limited solvent scope. |
| Coupling Efficiency | Generally provides higher coupling yields, especially in surface modification. kilianlab.com | Can result in lower or poor yields in certain applications. kilianlab.com |
Advantages of DSC in Mild Reaction Conditions and High Efficiency
A significant advantage of this compound is its ability to facilitate reactions under mild conditions while achieving high efficiency. nih.govresearchgate.net DSC is effective at room temperature (e.g., 23°C) in the presence of a mild base like triethylamine (B128534) (Et₃N), making it suitable for syntheses involving sensitive molecules. nih.gov This avoids the need for harsh temperatures or aggressive catalysts that could degrade complex substrates. researchgate.net
Furthermore, DSC-mediated reactions are often clean, with the main byproduct, N-hydroxysuccinimide (NHS), being water-soluble, which simplifies purification and workup processes. highfine.comgoogle.com This combination of high yields, mild conditions, and straightforward purification makes DSC a highly efficient and user-friendly reagent in organic synthesis. highfine.comnih.gov
DSC as a Safer Alternative to Phosgene (B1210022) without Metal Catalysts
This compound is widely recognized as a safe and effective substitute for the highly toxic and gaseous phosgene and its liquid derivatives like diphosgene and triphosgene (B27547). highfine.comresearchgate.netsigmaaldrich.com Phosgene is a hazardous material that requires stringent handling procedures, whereas DSC is a stable, solid compound that is easier and safer to handle in a laboratory setting. researchgate.netenamine.net DSC can be prepared from N-hydroxysuccinimide and triphosgene, itself a safer, solid alternative to phosgene gas. researchgate.netresearchgate.net
DSC serves as a phosgene equivalent in various carbonylation reactions, including the synthesis of carbamates, ureas, and other derivatives, without the associated hazards. highfine.comsigmaaldrich.com Another key advantage is that DSC-mediated reactions can often be performed without the use of metal catalysts. enamine.netresearchgate.net This is particularly beneficial in the synthesis of pharmaceutical compounds and biomolecules where metal contamination is a critical concern. researchgate.net The ability to conduct these transformations in a metal-free environment simplifies product purification and avoids potential toxicity issues associated with residual metal catalysts. enamine.netacs.org
Table 2: Phosgene and Common Substitutes
| Reagent | Physical State | Boiling Point (°C) | Melting Point (°C) | Key Hazard |
|---|---|---|---|---|
| Phosgene | Gas | 8 | -132 | Highly toxic gas. sigmaaldrich.com |
| Diphosgene | Liquid | 128 | - | Toxic liquid. sigmaaldrich.com |
| Triphosgene | Solid | 208 | 80 | Safer solid form, but decomposes to phosgene. sigmaaldrich.com |
| DSC | Solid | - | 190 | Stable, low-toxicity solid. researchgate.netsigmaaldrich.com |
| CDI | Solid | - | 120-124 | Moisture-sensitive solid. sigmaaldrich.com |
Comparison of Yields and Reactivity with Other Symmetrical Carbonates (e.g., N,N'-Diphthalimidyl Carbonate)
When compared to other symmetrical carbonates, such as N,N'-diphthalimidyl carbonate (DPC), this compound (DSC) generally exhibits higher reactivity and provides better yields. bch.ro This enhanced reactivity is attributed to the superior electron-withdrawing nature of the N-hydroxysuccinimide (NHS) leaving groups in DSC compared to the phthalimidyl groups in DPC. bch.ro
In the synthesis of N-protected amino acid derivatives, a direct comparison showed that DSC achieves significantly higher yields (85–90%) than DPC (60–70%). bch.ro The lower reactivity of DPC also results in slower reaction kinetics. bch.ro Furthermore, the purification of products from DPC reactions can be more challenging due to difficulties in quantitatively removing the N-hydroxyphthalimide byproduct and any unreacted DPC. bch.ro
Due to these factors, DSC is more commonly preferred in modern synthetic protocols, especially in applications like peptide synthesis and bioconjugation where high efficiency and clean reactions are paramount. bch.ro
Table 3: Yield Comparison of DSC vs. DPC in Mixed Carbonate Synthesis
| Reagent | Leaving Group | Reactivity | Typical Yields | Reference |
|---|---|---|---|---|
| DSC | N-hydroxysuccinimide | Higher | 85–90% | bch.ro |
| DPC | N-hydroxyphthalimide | Lower | 60–70% | bch.ro |
Contextualizing DSC within the Landscape of Modern Peptide Coupling Reagents (e.g., HATU, TBTU, COMU)
In the field of modern peptide synthesis, this compound (DSC) occupies a specific niche compared to the more potent aminium/uronium and phosphonium (B103445) salt-based coupling reagents like HATU, HBTU, TBTU, and COMU. bachem.comsigmaaldrich.com While reagents like HATU and COMU are renowned for their high coupling efficiency, rapid reaction rates, and ability to minimize racemization, especially in sterically hindered couplings, they are primarily used for the direct formation of amide bonds between amino acids. bachem.comsigmaaldrich.comallinno.com
DSC's primary role is not typically as a direct peptide coupling reagent in the same vein as HATU or TBTU. Instead, its utility lies in the activation of functional groups and the synthesis of intermediates. highfine.combiosynth.com It is an excellent reagent for preparing N-protected amino acid derivatives, active esters, carbamates, and ureas. highfine.combiosynth.com For example, DSC can activate a carboxylic acid to form an NHS ester, which is a stable intermediate that can then be used for subsequent coupling. highfine.com
While modern reagents like HATU and COMU offer superior performance for constructing difficult peptide bonds, they can also be more expensive and, in some cases, possess safety concerns such as explosive potential, although newer reagents like COMU have been developed to be safer. bachem.comnih.gov DSC, being a phosgene analog, is generally not the first choice for standard peptide bond formation but is highly valued for specific applications such as creating stable carbamate linkages, modifying biomolecules, and synthesizing aza-peptides. bachem.combiosynth.com Therefore, DSC is a complementary tool in the peptide chemist's arsenal, valued for its versatility in creating specific functionalities rather than as a mainstream, direct coupling agent for peptide chain elongation. bachem.combiosynth.com
Analytical and Characterization Methodologies in N,n Disuccinimidyl Carbonate Mediated Reactions
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic techniques are fundamental in the analysis of reactions mediated by N,N'-Disuccinimidyl carbonate (DSC), providing critical insights into the structure of products and the progression of the reaction. These methods allow for the detailed characterization of the molecules involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of products and intermediates in DSC-mediated reactions. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
In the synthesis of carbamate (B1207046) derivatives, ¹H-NMR is routinely used to confirm the structure of the resulting products. For instance, after the reaction of an alcohol with DSC to form a mixed succinimide (B58015) carbonate, and its subsequent reaction with an amine, ¹H-NMR spectra are used to verify the formation of the desired carbamate. nih.gov The presence of rotational isomers in carbamate products can also be identified through ¹H-NMR, often observed as a mixture of peaks at room temperature that may merge into a sharp spectrum at elevated temperatures. nih.gov
Key Features in NMR Spectra:
¹H NMR: The chemical shifts and coupling constants of protons provide information on the connectivity of atoms. For example, in the formation of a carbamate, the appearance of a new signal corresponding to the N-H proton and shifts in the signals of adjacent protons confirm the reaction's success.
¹³C NMR: This technique is used to identify the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group, for instance, has a characteristic chemical shift that helps in its identification.
Below is a table summarizing typical ¹H NMR data for a product formed in a DSC-mediated reaction.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | Ar-H | 7.10 | d | 8.0 |
| Ar-H | 7.05 | d | 8.0 | |
| Ar-H | 6.78-6.70 | m | ||
| N-H | 5.58 | brs | ||
| CH₂ | 4.36 | d | 5.6 | |
| OCH₃ | 3.85 | s | ||
| OCH₃ | 3.83 | s | ||
| CH₂ | 2.94 | t | 7.6 | |
| CH₂ | 2.48 | t | 7.6 | |
| CH₃ | 2.32 | s | ||
| Data sourced from a representative experimental procedure. tcichemicals.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in reactants, intermediates, and products of DSC-mediated reactions. By measuring the absorption of infrared radiation by a molecule, a characteristic spectrum is obtained that corresponds to the vibrational frequencies of its bonds.
In the context of DSC chemistry, IR spectroscopy is particularly useful for monitoring the formation and consumption of key functional groups. For example, the formation of a carbamate from an amine and a DSC-activated alcohol can be followed by observing the appearance of the characteristic N-H and C=O stretching vibrations of the carbamate group. spbu.ru
Simultaneous Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can provide both thermodynamic and spectroscopic information as a sample undergoes thermal changes. sci-hub.boxresearchgate.net This combined technique allows for the monitoring of changes in chemical and physical composition in real-time. sci-hub.box
Characteristic IR Absorption Bands in DSC-Mediated Reactions:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300-3500 |
| C=O (Succinimidyl) | Stretch | ~1735 |
| C=O (Carbonate) | Stretch | ~1760 and ~1810 |
| C=O (Carbamate) | Stretch | 1670-1730 |
| N-H (Carbamate) | Bend | 1510-1540 |
UV-Vis Spectroscopy for Monitoring Reactions and Product Formation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions within the molecules. mdpi.com This technique can be employed to monitor the progress of DSC-mediated reactions, particularly when a chromophore is involved in the reaction. mdpi.com
The formation of a product with a distinct chromophore from reactants that absorb at different wavelengths allows for the quantitative monitoring of the reaction kinetics. By measuring the change in absorbance at a specific wavelength over time, the rate of product formation can be determined. For example, in the modification of proteins with ligands containing a chromophore like a 2,4-dinitrophenyl (DNP) group, UV-Vis spectroscopy can be used to quantify the extent of modification.
The application of UV-Vis spectroscopy can be enhanced by using it as an inline sensor to monitor changes in real-time, which is particularly useful in bioprocesses and fermentation monitoring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of the products formed in DSC-mediated reactions, thereby confirming their identity. core.ac.uk It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
In the synthesis of carbamates and other derivatives using DSC, mass spectral analysis of the purified product is a standard procedure to confirm that the desired reaction has occurred and to verify the molecular weight of the final compound. nih.gov Coupled techniques like thermogravimetry-differential scanning calorimetry-mass spectrometry (TG-DSC-MS) can provide simultaneous information on thermal stability and the identity of gaseous products evolved during thermal decomposition. nih.govplos.org
Example of MS Data Application:
| Reaction Step | Expected Product | Expected Molecular Weight ( g/mol ) | MS Analysis Role |
| Alcohol + DSC | Mixed Succinimide Carbonate | Varies based on alcohol | Confirms formation of the active intermediate. |
| Mixed Carbonate + Amine | Carbamate | Varies based on amine | Confirms the molecular weight of the final product. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of reaction mixtures and the assessment of the purity of the final products in DSC-mediated reactions.
High-Performance Liquid Chromatography (HPLC) for Amino Compound Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of DSC-mediated reactions, HPLC is particularly valuable for the analysis of amino compounds. guidechem.com
Pre-column derivatization of amino acids with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) allows for their sensitive detection by HPLC. researchgate.net This method produces stable derivatives that can be readily separated and quantified. researchgate.net The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) further enhances the sensitivity and selectivity of amino acid analysis, making it suitable for high-throughput screening. mdpi.com
The following table summarizes the key aspects of using HPLC for the analysis of amino compounds in the context of DSC-related chemistry.
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Detection Method | UV or Fluorescence Detection, Mass Spectrometry (MS) |
| Application | Separation and quantification of amino acids and other primary and secondary amines. |
| Advantages | High sensitivity, good resolution of complex mixtures, and formation of stable derivatives. |
Size-Exclusion Chromatography (SEC) for Polymer Analysis
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for characterizing polymers modified in reactions involving this compound (DSC). SEC separates molecules based on their hydrodynamic volume in solution. paint.org As polymer molecules pass through a column packed with a porous support, larger molecules elute first because they are excluded from the pores, while smaller molecules are retained longer. paint.orgpaint.org This method is widely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.comresearchgate.net
In the context of DSC-mediated reactions, SEC is invaluable for confirming the success of polymer functionalization or coupling. For instance, when DSC is used to activate a polymer chain end for subsequent reaction with another molecule, the resulting increase in molecular weight can be precisely quantified by SEC. The technique can track the progress of polymerization reactions, assess the stability of synthesized polymers, and identify the distribution of oligomers. specificpolymers.com
A practical application involves the repair of degraded polymers. In one study, fragmented polymer chains were treated with DSC and a secondary amine like piperazine. SEC analysis confirmed the successful reconnection of the polymer chains, demonstrating a restoration of over 80% of the original molecular weight. The analysis is typically performed using solvents like Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF), depending on the polymer's solubility, with calibration standards such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). specificpolymers.com
| Sample | Description | Mn (g·mol⁻¹) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|
| Polymer A | Initial Polymer Backbone | 15,000 | 1.25 | Hypothetical Data |
| Polymer A-Functionalized | After reaction with a small molecule via DSC coupling | 16,500 | 1.28 | Hypothetical Data |
| Polymer B | Initial Polymer Backbone | 5,700 | 1.36 | researchgate.net |
| Polymer B-Block-Copolymer | After block copolymerization | 46,000 | 1.90 | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, including those mediated by this compound. nih.gov It allows for the qualitative assessment of the presence of reactants, intermediates, and products in a reaction mixture at various time points.
In a typical DSC-mediated coupling, an alcohol or amine is reacted to form a carbamate. The progress of such a reaction can be followed by spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system. For example, in the synthesis of a carbamate from an alcohol and an amine using DSC, TLC can be used to track the disappearance of the starting alcohol. nih.gov
A specific procedure illustrates this application: an alcohol is first reacted with DSC in the presence of triethylamine (B128534) in acetonitrile (B52724). nih.gov The reaction is monitored by TLC until the starting alcohol spot is no longer visible, indicating the formation of the mixed succinimide carbonate intermediate. nih.gov Subsequently, an amine is added to the mixture. The second stage of the reaction is again monitored by TLC until the intermediate carbonate spot has completely disappeared, signaling the formation of the final carbamate product. nih.gov The final product can then be purified, with TLC being used to identify the fractions containing the desired compound during column chromatography. nih.govtcichemicals.com
| Compound | Role in Reaction | Typical Rf Value | Monitoring Observation |
|---|---|---|---|
| Starting Alcohol | Reactant 1 | 0.5 | Spot disappears over time. nih.gov |
| DSC-Carbonate Intermediate | Intermediate | 0.7 | Spot appears and then disappears. nih.gov |
| Starting Amine | Reactant 2 | 0.2 | Spot disappears over time. nih.gov |
| Final Carbamate Product | Product | 0.6 | Spot appears and intensifies. nih.gov |
Note: Rf values are hypothetical and depend on the specific compounds and solvent system (e.g., Ethyl acetate/Hexanes).
Thermal Analysis Techniques for Material Characterization
Differential Scanning Calorimetry (DSC) for Polymer Functionalization Effects and Glass Transition Temperatures
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. iajps.comnih.gov It is widely used to investigate the thermal properties of polymeric materials, particularly to determine the glass transition temperature (Tg). hu-berlin.de The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.comtainstruments.com This transition is detected by DSC as a step-like change in the heat capacity of the material. tainstruments.com
In the context of this compound chemistry, DSC is particularly useful for characterizing the effect of functionalization on the thermal properties of polymers. When a polymer is modified, for instance, by grafting side chains onto its backbone using DSC as a coupling agent, the mobility of the polymer chains can be altered. This change in mobility directly influences the glass transition temperature. biosynth.com
For example, the functionalization of poly(2-hydroxyethyl methacrylate) polymer brushes with primary amine-containing molecules via DSC activation can lead to a measurable shift in the Tg. biosynth.com An increase in Tg often suggests that the modification has restricted the segmental motion of the polymer chains, perhaps due to increased steric hindrance or intermolecular interactions like hydrogen bonding. Conversely, a decrease in Tg might indicate that the attached functional groups act as plasticizers, increasing the free volume and enhancing chain mobility. By comparing the DSC thermograms of the polymer before and after the DSC-mediated functionalization, researchers can gain valuable insights into how the modification has altered the material's structure and thermal behavior.
| Polymer Sample | Description | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|
| Neat Polymer Matrix | Unmodified polymer | 60.2 | researchgate.net |
| Polymer + 1% Functional Additive | Polymer functionalized with a small molecule | 62.5 | Hypothetical Data |
| Polymer + 5% Functional Additive | Polymer with a higher degree of functionalization | 64.8 | Hypothetical Data |
| Elastomer Sample | Amorphous polymer | -62.6 | tainstruments.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Functionalized Materials
When materials are functionalized using this compound, TGA is employed to determine whether the modification has enhanced or diminished the material's thermal stability. The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability; a higher decomposition temperature signifies a more stable material.
For example, if a polymer is functionalized by grafting a thermally stable molecule onto its surface using a DSC-mediated reaction, the resulting material may exhibit improved thermal resistance. The TGA thermogram of the functionalized polymer would show a weight loss profile shifted to higher temperatures compared to the unmodified polymer. Conversely, if the attached functional group is less stable, it might introduce a new, earlier decomposition step in the TGA curve. This analysis is critical for applications where the functionalized material will be exposed to elevated temperatures.
| Material | Description | Onset Decomposition Temp (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |
|---|---|---|---|
| Unmodified Polymer | Pristine material | 320 | 380 |
| Functionalized Polymer | Polymer after modification via DSC reaction | 345 | 410 |
| Unmodified Ceramic Support | Pristine support material | >800 | >800 |
| Functionalized Ceramic Support | Support after grafting of organic molecules | 290 | 350 |
Note: Data is representative and illustrates typical trends observed in TGA.
Future Research Directions and Perspectives for N,n Disuccinimidyl Carbonate
Exploration of Novel DSC-Mediated Transformations
While N,N'-Disuccinimidyl carbonate (DSC) is well-established for creating carbamates, ureas, and activated esters, researchers are actively exploring its potential in mediating a wider range of chemical transformations. researchgate.net The high reactivity of the succinimidyl ester intermediate opens doors for reactions beyond simple acylation. Future work is anticipated to focus on harnessing this reactivity for novel cyclization reactions, the formation of diverse heterocyclic systems, and carbonyl insertion reactions. wordpress.commdpi.com For instance, the reaction of DSC with bifunctional nucleophiles could lead to the one-pot synthesis of complex cyclic structures that would otherwise require multi-step procedures.
Furthermore, the exploration of DSC's reactivity with less conventional nucleophiles, such as carbon-based nucleophiles or organometallic reagents, could unveil entirely new synthetic pathways. The development of catalytic systems that modulate the reactivity of DSC could also lead to enantioselective transformations, a highly sought-after goal in modern organic synthesis. Investigating DSC's role in multicomponent reactions, where three or more reactants combine in a single step, is another promising avenue that could significantly enhance synthetic efficiency.
Development of Greener Synthetic Routes and Reaction Conditions for DSC Applications
In line with the growing emphasis on sustainable chemistry, a significant area of future research will be the development of greener synthetic routes to this compound itself and the implementation of more environmentally friendly conditions for its application. Traditional syntheses of DSC often involve hazardous reagents like phosgene (B1210022) or its derivatives. researchgate.net While solid and less toxic alternatives like triphosgene (B27547) are now commonly used, the pursuit of even safer and more atom-economical methods remains a priority. researchgate.net One improved synthesis method utilizes α-pinene as an efficient and renewable scavenger for the HCl generated during the reaction of N-hydroxysuccinimide with triphosgene, resulting in very pure DSC in good yields. nih.gov
Future research will likely focus on developing catalytic methods for DSC synthesis that avoid stoichiometric activating agents altogether. Furthermore, the exploration of alternative, greener reaction solvents is crucial. While DSC reactions are often performed in solvents like dichloromethane (B109758) or acetonitrile (B52724), investigating the use of bio-based solvents, ionic liquids, or even water as a reaction medium could significantly reduce the environmental impact. semanticscholar.orgrsc.orgacs.orgresearchgate.net The principles of atom economy, which measure the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the desired product, will be a key metric in evaluating these new methodologies. sigmaaldrich.comtcichemicals.com Optimizing reaction conditions to minimize energy consumption, for example through the use of microwave or ultrasonic irradiation, also represents a promising direction for greener DSC-mediated transformations.
Advanced Applications in Complex Bioconjugations and Drug Discovery
The ability of this compound to efficiently link molecules under mild conditions makes it a valuable tool in the fields of bioconjugation and drug discovery. researchgate.net Future research in this area will likely focus on its application in the construction of increasingly complex and targeted biomolecules.
One of the most promising areas is the development of next-generation antibody-drug conjugates (ADCs). researchgate.netrsc.orgacs.org DSC can be employed to attach potent cytotoxic drugs to monoclonal antibodies, creating highly specific cancer therapies. rsc.org Future work will involve developing more sophisticated linker technologies that are stable in circulation but release the drug payload efficiently at the target site. DSC's role in the site-specific modification of proteins is also a critical area of investigation. youtube.compatsnap.comacs.org By enabling the precise attachment of probes, imaging agents, or other functional molecules to specific amino acid residues, DSC can contribute to a deeper understanding of protein function and the development of novel diagnostics. patsnap.com
In drug discovery, DSC is a key reagent for creating libraries of compounds for high-throughput screening. wordpress.com Its ability to facilitate the rapid and efficient synthesis of diverse amides, carbamates, and ureas is invaluable in the search for new therapeutic agents. wordpress.com Future applications may involve the use of DSC in the synthesis of peptidomimetics and other complex molecular architectures designed to interact with specific biological targets. sigmaaldrich.com The development of DSC-based strategies for the conjugation of drugs to nanoparticles and other delivery systems is another exciting frontier with the potential to improve drug efficacy and reduce side effects. sigmaaldrich.com
Integration of DSC in Automated Synthesis Protocols
The increasing demand for rapid synthesis and screening of new molecules in the pharmaceutical and materials science industries has driven the development of automated synthesis platforms. The integration of this compound (DSC) into these automated workflows presents a significant opportunity to accelerate discovery processes.
One key area of development is the use of DSC in solid-phase synthesis. semanticscholar.org This technique, where molecules are built on a solid support, is inherently suited for automation. DSC can be used to activate hydroxyl or amino groups on the solid support or on the growing molecule, facilitating the attachment of subsequent building blocks. semanticscholar.orgresearchgate.net A notable application is in the automated synthesis of oligonucleotide conjugates, where DSC is used for the activation of the 5'-hydroxyl group of a polymer-bound oligonucleotide, followed by reaction with an amino-containing ligand. semanticscholar.org
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is another area where DSC can be effectively integrated. The precise control over reaction parameters offered by flow systems can enhance the efficiency and safety of DSC-mediated reactions. Automated flow synthesis platforms can be programmed to perform multi-step sequences, including DSC-mediated coupling reactions, purification, and analysis, in a fully automated fashion. nih.gov
The development of pre-packed cartridges or capsules containing DSC and other necessary reagents could further simplify its integration into robotic synthesis platforms. nih.gov These systems would allow researchers to easily set up and run a large number of reactions in parallel, significantly increasing throughput for applications such as library synthesis for drug discovery. tcichemicals.com
Computational Studies and Mechanistic Modeling of DSC Reactivity
While this compound (DSC) is a widely used reagent, a deeper, quantitative understanding of its reactivity through computational and mechanistic modeling is an emerging area of research. Such studies can provide valuable insights into reaction pathways, transition states, and the factors that govern selectivity, ultimately enabling the more rational design of synthetic strategies.
Future computational work will likely employ density functional theory (DFT) and other quantum mechanical methods to model the reaction of DSC with various nucleophiles in detail. youtube.com These studies can elucidate the precise mechanism of activation and subsequent nucleophilic attack, including the role of solvents and additives in modulating reactivity. youtube.com For example, computational modeling could help to explain the observed differences in reaction rates in various solvents and guide the selection of optimal reaction conditions. nih.gov
Mechanistic modeling can also be used to predict the reactivity of DSC with novel or complex substrates, saving valuable experimental time and resources. By understanding the electronic and steric factors that influence the reaction, researchers can anticipate potential side reactions and design strategies to minimize them. Furthermore, computational studies can be instrumental in understanding the stability of the intermediates formed during DSC-mediated reactions, which is crucial for optimizing reaction yields and purity. sigmaaldrich.com
The insights gained from these computational and mechanistic studies will not only enhance our understanding of existing DSC chemistry but will also provide a powerful tool for predicting the outcomes of new reactions and for the rational design of novel reagents with improved properties.
Q & A
Basic: How is DSC used to synthesize N-hydroxysuccinimide (NHS) esters of carboxylic acids in peptide synthesis?
DSC reacts with carboxylic acids under mild conditions to form NHS esters, which are critical intermediates in peptide coupling. A typical protocol involves dissolving the carboxylic acid (e.g., protected amino acid) in anhydrous acetonitrile or DMF, followed by the addition of DSC (1.1–1.5 equivalents) and a tertiary base (e.g., DIPEA or TEA) at room temperature for 1–2 hours . The reaction proceeds via nucleophilic attack by the carboxylate anion on the DSC carbonyl, releasing two equivalents of NHS. Purification is achieved via precipitation or chromatography. Note that DSC’s ≥95% purity (NMR) minimizes side products .
Basic: What are the optimal reaction conditions for coupling ligands to proteins via lysine residues using DSC?
DSC activates primary amines (e.g., lysine ε-amino groups) to form stable urea or carbamate linkages. To functionalize a protein:
Dissolve DSC (2–5 mM) in anhydrous DMF or DMSO.
Add to the protein solution (pH 8.0–9.0 buffer, e.g., borate or carbonate) at 4°C for 1–2 hours.
Quench excess DSC with Tris buffer or ethanolamine.
Purify the conjugate via dialysis or size-exclusion chromatography .
Critical considerations: Avoid aqueous hydrolysis of DSC by maintaining low temperatures and short reaction times. DSC’s reactivity with amines is ~10-fold higher than NHS esters, enabling efficient crosslinking .
Advanced: How can hydrolysis of DSC be minimized during reactions in aqueous-organic mixtures?
DSC hydrolyzes in water to form NHS and CO₂, competing with amine coupling. Strategies include:
- Using mixed solvents (e.g., DMF:water = 9:1) to reduce water activity.
- Pre-activating amines in anhydrous organic phases before aqueous conjugation.
- Adding DSC in small aliquots to maintain a molar excess over water .
Data contradiction: While DSC’s hydrolysis half-life in pure water is <10 minutes, hydrolysis rates decrease significantly in organic-rich phases (e.g., t₁/₂ >2 hours in 90% DMF) . Optimize solvent ratios via kinetic monitoring (e.g., HPLC or NMR) .
Advanced: How does DSC enable repair of sequence-defined polyurethanes via chain-healing mechanisms?
In polymer repair, DSC reacts with secondary amines to reintroduce carbamate linkages into degraded chains. For example:
Degrade the polymer (e.g., via NaOH-mediated ω→α depolymerization).
Treat the fragmented chains with DSC (1.2 equivalents) and a secondary amine (e.g., piperazine) in DMF at 25°C for 24 hours.
Purify the repaired polymer via precipitation.
This method restores >80% of the original molecular weight, as confirmed by SEC and MALDI-TOF . DSC’s bifunctional reactivity enables selective reconnection of chain termini without random crosslinking .
Advanced: How do impurities in DSC (e.g., residual NHS) impact experimental outcomes, and how can they be addressed?
Commercial DSC batches contain ~3% NHS (NMR) due to hydrolysis during storage . NHS competes with DSC for amine groups, reducing coupling efficiency. Mitigation strategies:
- Pre-purify DSC via recrystallization (e.g., from ethyl acetate/hexane).
- Use a slight DSC excess (1.2–1.5 eq) to compensate for NHS interference.
- Monitor reaction progress via LC-MS to detect NHS-amine adducts .
Basic: What safety precautions are essential when handling DSC in laboratory settings?
DSC is classified as Acute Toxicity Category 4 (oral) and STOT RE 2 (repeated exposure). Required precautions:
- Use PPE: N95 respirator, nitrile gloves, and chemical goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store DSC at −20°C in airtight containers to prevent moisture uptake .
Note: Hydrolysis products (NHS, CO₂) are less hazardous but require neutralization before disposal .
Advanced: How do conflicting literature reports on DSC’s melting point (190°C vs. 202–222°C) affect experimental design?
DSC typically decomposes (dec.) near 190°C, but some sources report higher melting points for purified crystalline forms . This discrepancy arises from polymorphism or decomposition during heating. For reactions requiring molten DSC (e.g., solvent-free syntheses):
- Use differential scanning calorimetry (DSC analysis) to determine the correct phase transition temperature.
- Avoid prolonged heating above 150°C to prevent thermal degradation .
Advanced: What methodologies validate DSC’s efficiency in solid-phase peptide synthesis (SPPS)?
DSC activates hydroxyl-bearing resins (e.g., Wang resin) for carbamate linker formation:
Swell the resin in DCM, then treat with DSC (3 equivalents) and DMAP (0.1 eq) in DMF for 2 hours.
Wash thoroughly to remove excess reagents.
Confirm activation via Kaiser test or IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
Active carbonate resins show >90% loading efficiency in SPPS, comparable to traditional chloroformate methods .
Basic: How is DSC employed in synthesizing heterobifunctional crosslinkers (e.g., SVEC linkers for DNA conjugation)?
DSC’s dual succinimide groups enable sequential conjugation:
React DSC with a thiol-containing molecule (e.g., 4-(cyclooct-2-yn-1-yloxy)butan-1-ol) in acetonitrile with DIPEA to form a thiol-reactive carbonate intermediate.
React the intermediate with an amine-bearing molecule (e.g., DNA-NH₂) to form a stable carbamate bond.
This yields SVEC linkers with >75% efficiency, enabling site-specific bioconjugation .
Advanced: How does DSC’s reactivity compare to other carbodiimides (e.g., EDC) in carboxylate activation?
Unlike EDC, which forms unstable O-acylisourea intermediates, DSC directly generates NHS esters without requiring additives. Advantages include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
